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For Immediate Release

Recent preclinical studies have provided compelling in vivo validation of the anti-tumor effects
of Enoxacin hydrate, a fluoroquinolone antibiotic, in various mouse models of cancer,
including Ewing's sarcoma, colorectal cancer, and osteosarcoma. These studies highlight
Enoxacin hydrate's potential as a cancer therapeutic, primarily through its unique mechanism
of enhancing microRNA (miRNA) processing. This guide provides a comparative summary of
its performance and detailed experimental methodologies for researchers, scientists, and drug
development professionals.

Comparative Efficacy of Enoxacin Hydrate in Mouse
Models

Enoxacin hydrate has demonstrated significant tumor growth inhibition in several xenograft
models. Its efficacy has been evaluated as a standalone agent against a vehicle control and in
combination with standard chemotherapy, such as Doxorubicin.

Ewing's Sarcoma Xenograft Model: Enoxacin in
Combination with Doxorubicin

In a study utilizing a Ewing's sarcoma xenograft model, the combination of Enoxacin with
Doxorubicin resulted in extensive tumor necrosis and a significant reduction in the number of
viable tumor cells compared to Doxorubicin alone.[1]
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Colorectal Cancer Orthotopic Model: Enoxacin vs.
Vehicle Control

In an orthotopic mouse model of colorectal cancer using TRBP wild-type primary human
tumors (CRC43 and CRC56), Enoxacin treatment led to a significant reduction in tumor weight
and a marked increase in tumor necrosis compared to a DMSO vehicle control.[2]

Mean Tumor Weight Percentage of Tumor
Treatment Group .

(grams) Necrosis
DMSO (Control) ~0.28 5% - 16%
Enoxacin (10 mg/kg) ~0.15 65% - 72%

Osteosarcoma Xenograft Model: Enoxacin vs. Vehicle
Control

A xenograft model using human osteosarcoma 143B cells demonstrated that Enoxacin
significantly decreased both tumor volume and weight compared to an untreated control group.
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Data not numerically specified, = Data not numerically specified,

Control but significantly higher than but significantly higher than
treatment groups. treatment groups.

Enoxacin (4 mg/kg/d) Significantly decreased Significantly decreased

Enoxacin (8 mg/kg/d) Significantly decreased Significantly decreased

Signaling Pathways Modulated by Enoxacin Hydrate

The primary anti-tumor mechanism of Enoxacin hydrate is its ability to enhance the
processing of tumor-suppressive miRNAs by binding to the TAR RNA-binding protein 2
(TRBP). This leads to an increase in mature miRNA levels, which in turn downregulate
oncogenic pathways. Additionally, Enoxacin has been reported to suppress the c-Jun N-
terminal kinase (JNK) signaling pathway, which is involved in cell proliferation and survival.
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Caption: Enoxacin hydrate enhances TRBP-mediated miRNA processing.
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Caption: Enoxacin hydrate suppresses the JNK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Ewing's Sarcoma Xenograft Model Protocol
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Caption: Experimental workflow for the Ewing's Sarcoma xenograft model.
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Methodology:
e Cell Culture: ESFT-1 Ewing's sarcoma cells are cultured under standard conditions.

e Tumor Implantation: 5 x 10”6 ESFT-1 cells are injected subcutaneously into the flanks of
immunodeficient nude mice.

e Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately
100 mm3). Mice are then randomized into treatment cohorts.

e Drug Administration:

o Doxorubicin Group: Mice receive intraperitoneal (i.p.) injections of Doxorubicin at a dose of
0.5 mg/kg once weekly.

o Combination Group: Mice receive i.p. injections of Enoxacin at 50 mg/kg for 5 consecutive
days each week, and Doxorubicin at 0.5 mg/kg once weekly.

e Monitoring and Endpoint: Tumor growth and animal well-being are monitored for 5 weeks.

o Tumor Analysis: At the experimental endpoint, tumors are excised, dissociated, and analyzed
for the number of viable cells, miRNA expression profiles, and the percentage of cancer
stem-like cells (CD133+).

Colorectal Cancer Orthotopic Model Protocol

Methodology:

e Tumor Material: Primary human colorectal tumor tissues (CRC43 and CRC56 with wild-type
TRBP) are obtained and prepared for implantation.

o Orthotopic Implantation: Small fragments of the primary tumors are surgically implanted into
the cecum of immunodeficient mice.

o Treatment Initiation: After tumor engraftment is confirmed, mice are randomized into
treatment and control groups.

e Drug Administration:
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o Control Group: Mice receive daily i.p. injections of the vehicle (DMSO).

o Enoxacin Group: Mice receive daily i.p. injections of Enoxacin at a dose of 10 mg/kg.

o Treatment Duration: The treatment is carried out for 15 consecutive days.

« Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the
orthotopic tumors are excised. Tumor weight is measured, and tissues are processed for
histological analysis to determine the extent of necrosis.

Osteosarcoma Xenograft Model Protocol
Methodology:

e Cell Culture: Human osteosarcoma 143B cells are grown in appropriate culture media.

e Tumor Implantation: A suspension of 1 x 107 143B cells in PBS is injected into the tibial
plateau of nude mice.

o Treatment Groups: One week post-injection, mice are randomly assigned to four groups:
blank control, saline (NaCl) control, low-dose Enoxacin (4 mg/kg/d), and high-dose Enoxacin
(8 mg/kg/d).

e Drug Administration: Enoxacin or saline is administered daily via i.p. injection for 3
consecutive weeks.

e Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the
mice is recorded to monitor toxicity.

« Endpoint and Analysis: At the conclusion of the 3-week treatment period, tumors are excised
and weighed. Tumor volume and weight are compared across the different treatment groups.

In conclusion, the in vivo data strongly support the anti-tumor activity of Enoxacin hydrate,
positioning it as a promising candidate for further clinical investigation, both as a monotherapy
and in combination with existing cancer treatments. Its unique mechanism of action offers a
novel therapeutic strategy for a range of malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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